2-(Methanesulfonamido)ethanesulfonyl chloride
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Overview
Description
2-(Methanesulfonamido)ethanesulfonyl chloride is a chemical compound with the molecular formula C3H8ClNO4S2 . It has a molecular weight of 221.67.
Molecular Structure Analysis
The molecular structure of 2-(Methanesulfonamido)ethanesulfonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule is not provided in the sources.Chemical Reactions Analysis
While specific chemical reactions involving 2-(Methanesulfonamido)ethanesulfonyl chloride are not available, related compounds like methanesulfonyl chloride are known to react with alcohols in the presence of a non-nucleophilic base . They can also react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Scientific Research Applications
Large-Scale Preparation and Synthesis
2-(Methanesulfonamido)ethanesulfonyl chloride is a significant compound utilized in the synthesis of various drug candidates. A scalable process has been developed for the preparation of this compound, proving its importance in large-scale pharmaceutical manufacturing. The preparation process involves a four-step sequence and has been demonstrated to be efficient on a multikilogram scale, yielding the material with a high chemical purity of over 98% (Meckler & Herr, 2012).
Electrochemical Properties and Applications
The electrochemical properties of vanadium pentoxide (V2O5) films in methanesulfonyl chloride-aluminum chloride ionic liquid were explored, highlighting the potential of 2-(Methanesulfonamido)ethanesulfonyl chloride in energy storage and battery applications. The study demonstrated the reversible intercalation of sodium into the V2O5 film, indicating its potential use in sodium-ion batteries and other electrochemical devices (Su, Winnick, & Kohl, 2001).
Photocatalytic Applications
The photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 illuminated with UV light was investigated. The study revealed the compound's progressive oxidation yielding a wide array of intermediates and final products. This process's findings contribute to understanding the photocatalytic applications of 2-(Methanesulfonamido)ethanesulfonyl chloride and its potential use in environmental cleanup and pollution control (Martyanov & Klabunde, 2003).
Catalytic and Synthetic Chemistry
In the realm of catalytic and synthetic chemistry, the compound has been used in the Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides. This method is significant as it avoids potentially genotoxic reagents and byproducts, underscoring the compound's role in safer and more environmentally-friendly chemical synthesis (Rosen et al., 2011).
Material Synthesis and Modification
2-(Methanesulfonamido)ethanesulfonyl chloride has been used in the synthesis of benzoxazoles and in the oxidation of sulfur compounds to aryl or heteroarylsulfonyl chlorides. These findings highlight the compound's versatility in creating materials with a broad range of potential applications, from pharmaceuticals to materials science (Kumar, Rudrawar, & Chakraborti, 2008); (Veisi, Ghorbani-Vaghei, & Mahmoodi, 2011).
Mechanism of Action
Target of Action
It is often used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Methanesulfonamido)ethanesulfonyl chloride . For instance, the presence of moisture can lead to decomposition . Therefore, it is typically stored under an inert atmosphere and at low temperatures .
properties
IUPAC Name |
2-(methanesulfonamido)ethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO4S2/c1-10(6,7)5-2-3-11(4,8)9/h5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVLXTXNUIDFJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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